molecular formula C8H12O B13816166 3-Cycloocten-1-one CAS No. 4734-90-1

3-Cycloocten-1-one

Cat. No.: B13816166
CAS No.: 4734-90-1
M. Wt: 124.18 g/mol
InChI Key: GYVYFOJMRQAKGY-RQOWECAXSA-N
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Description

3-Cycloocten-1-one is an organic compound with the molecular formula C₈H₁₂O. It is a cyclic ketone characterized by an eight-membered ring with a double bond and a carbonyl group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cycloocten-1-one can be synthesized through several methods. One common approach involves the photoisomerization of trans-cyclooctene using a flow photoreactor. This method is efficient and cost-effective, utilizing readily accessible components . Another synthetic route involves the catalytic oxidation of cyclooctene, which can be achieved using various oxidizing agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of these industrial processes are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-Cycloocten-1-one undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-Cycloocten-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cycloocten-1-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl group and the double bond in the ring. These functional groups allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cycloocten-1-one is unique due to its combination of a cyclic structure with both a double bond and a carbonyl group. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications .

Properties

CAS No.

4734-90-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(3Z)-cyclooct-3-en-1-one

InChI

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h2,4H,1,3,5-7H2/b4-2-

InChI Key

GYVYFOJMRQAKGY-RQOWECAXSA-N

Isomeric SMILES

C1CCC(=O)C/C=C\C1

Canonical SMILES

C1CCC(=O)CC=CC1

Origin of Product

United States

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